
Ethyl 4-pentenoate
Overview
Description
Ethyl 4-pentenoate, also known as ethyl pent-4-enoate, is an organic compound with the molecular formula C7H12O2. It is an ester derived from 4-pentenoic acid and ethanol. This compound is characterized by its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-pentenoate can be synthesized through various methods. One common method involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of isomeric pentenoates. This process involves treating the isomeric pentenoates with a zeolite catalyst at temperatures ranging from 50°C to 300°C. The desired 4-pentenoate is then distilled off from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pentenoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 4-pentanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: 4-pentenoic acid.
Reduction: 4-pentanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Fragrance and Flavor Industry
Ethyl 4-pentenoate is primarily used as a fragrance ingredient and a flavoring agent . Its fruity scent makes it suitable for various formulations.
- Flavoring Agent : It is utilized in food products for its fruity flavor profile, particularly in berry formulations and tropical fruit compositions. This application aligns with its classification under the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent .
- Fragrance Ingredient : The compound is also used in perfumes and cosmetics, contributing to the overall scent profile. Studies indicate that it can be safely used in concentrations below established thresholds for skin sensitization and toxicity .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis.
- Synthesis of Derivatives : It can be reacted with iodine to prepare compounds such as 5-iodomethyl-dihydro-furan-2-one, showcasing its utility in synthesizing complex organic molecules .
- Precursor for Polyketides : The compound has been explored as a precursor in the total synthesis of biologically active polyketides, such as discodermolide, which has potential anticancer properties .
Safety and Toxicological Assessments
A comprehensive safety assessment indicates that this compound poses minimal risk to human health when used appropriately. Key findings include:
- Genotoxicity : Studies show that this compound is not expected to be genotoxic based on read-across data from similar compounds .
- Environmental Safety : The compound has been assessed for environmental impact and found not to be persistent or bioaccumulative, adhering to standards set by organizations like the International Fragrance Association (IFRA) .
Case Study 1: Flavoring Application
In a study conducted by Bedoukian Research, this compound was evaluated for its effectiveness in enhancing berry flavors in food products. The results demonstrated that formulations containing this compound were favored for their natural fruitiness and overall sensory appeal .
Case Study 2: Synthesis of Discodermolide
Research published on the total synthesis of discodermolide highlighted the role of this compound as a key intermediate. The study optimized reaction conditions to yield high purity products suitable for biological testing, underlining the compound's significance in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of ethyl 4-pentenoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to form 4-pentenoic acid and ethanol. This hydrolysis is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The pathways involved include the ester hydrolysis pathway, which is crucial for the metabolism of ester compounds in biological systems .
Comparison with Similar Compounds
Ethyl 4-pentenoate can be compared with other similar compounds such as:
Ethyl 3-pentenoate: Similar in structure but differs in the position of the double bond.
Ethyl 2-pentenoate: Another isomer with the double bond at the second position.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific double bond position, which influences its reactivity and applications. The presence of the double bond at the fourth position makes it a valuable intermediate in organic synthesis .
Biological Activity
Ethyl 4-pentenoate, an organic compound classified as a fatty acid ester, has garnered attention for its diverse biological activities. This article delves into its properties, synthesis, and various applications, supported by data tables and research findings.
- Molecular Formula : CHO
- Molecular Weight : 128.17 g/mol
- CAS Number : 1968-40-7
- IUPAC Name : Ethyl pent-4-enoate
- Appearance : Colorless liquid with a characteristic fruity odor
Synthesis
This compound can be synthesized through several methods, including:
- Transesterification : Reacting 4-pentenoic acid with an alcohol (e.g., ethanol) in the presence of a catalyst.
- Direct Esterification : Combining pentenoic acid with ethanol under acidic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Although specific mechanisms of action are still under investigation, preliminary studies suggest its potential efficacy in natural product chemistry.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Level | Reference |
---|---|---|
Escherichia coli | Moderate | |
Staphylococcus aureus | High | |
Candida albicans | Low |
Plant Extracts and Therapeutic Potential
This compound has been identified in the leaf oil of Prunus phaeosticta, indicating its role in plant defense mechanisms and potential therapeutic applications. Its presence contributes to the unique aroma and may have implications in aromatherapy and natural medicine.
Case Studies
-
Study on Antimicrobial Effects :
A study conducted on the antimicrobial effects of this compound found that it significantly inhibited the growth of Staphylococcus aureus, suggesting its potential use as a natural preservative or therapeutic agent against bacterial infections. -
Extraction from Plant Sources :
The extraction of this compound from Prunus phaeosticta was performed using gas chromatography-mass spectrometry (GC-MS), confirming its presence and highlighting its potential as a bioactive compound in herbal medicine.
Applications
This compound is utilized across various fields:
- Flavoring and Fragrance : Its pleasant aroma makes it suitable for use in food flavoring and perfumery.
- Pharmaceuticals : Investigated for potential therapeutic benefits due to its antimicrobial properties.
- Natural Products Chemistry : Serves as a building block for synthesizing other bioactive compounds.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl 4-pentenoate, and how can purity be validated?
this compound is commonly synthesized via esterification of 4-pentenoic acid with ethanol under acidic catalysis. Researchers should optimize reaction parameters (e.g., molar ratios, temperature) and monitor progress using thin-layer chromatography (TLC). Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and absence of byproducts. Quantify yield using gravimetric analysis and compare against theoretical values .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the ester group (δ 4.1–4.3 ppm for –CH2O–) and alkene protons (δ 5.0–5.8 ppm).
- IR spectroscopy : To identify C=O (∼1740 cm⁻¹) and C-O (∼1200 cm⁻¹) stretches.
- GC-MS : For molecular ion peak (m/z 142) and fragmentation pattern analysis. Cross-referencing with databases (e.g., NIST) ensures accurate identification .
Q. How can researchers control variables in catalytic reactions involving this compound?
For reactions like cyclopropanation or Heck coupling, control:
- Catalyst loading : Optimize via trial experiments (e.g., 1–5 mol% Rh or Pd catalysts).
- Solvent polarity : Test aprotic solvents (e.g., DCM, THF) to stabilize intermediates.
- Temperature : Use gradient experiments to determine optimal thermal conditions. Document deviations using error bars in kinetic plots and validate reproducibility via triplicate trials .
Advanced Research Questions
Q. What methodological strategies address low cis-selectivity in this compound-mediated cyclopropanation?
Low cis-selectivity in Rh-catalyzed cyclopropanation can arise from steric hindrance or electronic effects. Mitigate this by:
- Screening chiral ligands (e.g., phosphine or iminocarbene ligands) to enhance stereocontrol.
- Adjusting substrate electronics (e.g., electron-withdrawing groups on styrenes).
- Using computational DFT studies to model transition states and predict selectivity trends .
Q. How should researchers design kinetic studies for this compound in Grubbs' coupling reactions?
- Independent variables : Catalyst concentration, temperature, and alkene substrate ratio.
- Dependent variables : Reaction rate (monitored via GC) and turnover frequency (TOF).
- Data analysis : Apply the Arrhenius equation to calculate activation energy (Ea) and use ANOVA to assess significance of variable interactions. Include error bars for replicate measurements .
Q. What computational approaches complement experimental studies of this compound reaction mechanisms?
Combine molecular dynamics (MD) simulations with density functional theory (DFT) to:
- Model alkene coordination geometries in catalytic cycles.
- Predict regioselectivity in Heck reactions. Validate computational results by comparing predicted intermediates with experimental NMR or X-ray crystallography data .
Q. How can contradictory data on this compound’s reactivity under oxidative conditions be resolved?
Contradictions may stem from uncontrolled variables (e.g., trace metal impurities or moisture). Address this by:
- Replicating experiments under inert atmospheres (glovebox).
- Using high-purity solvents (HPLC-grade) and rigorous substrate drying.
- Applying multivariate analysis (e.g., PCA) to identify confounding factors. Publish raw data and methodological details to facilitate peer validation .
Q. Methodological Best Practices
- Data Presentation : Include processed data tables with standard deviations and raw data in appendices. Use graphs with error bars to illustrate statistical significance .
- Literature Review : Compare findings with prior studies (e.g., Rh-catalyzed cyclopropanation yields ). Use citation tools like Zotero for systematic referencing .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for data deposition (e.g., Cambridge Structural Database for crystallographic data) .
Properties
IUPAC Name |
ethyl pent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSRINJXWDIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062089 | |
Record name | 4-Pentenoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green fruity aroma | |
Record name | Ethyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in propylene glycol, Soluble (in ethanol) | |
Record name | Ethyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.903 | |
Record name | Ethyl 4-pentenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1968-40-7 | |
Record name | Ethyl 4-pentenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1968-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-pentenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentenoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pentenoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pent-4-en-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-PENTENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/210UM0F8JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl 4-pentenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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